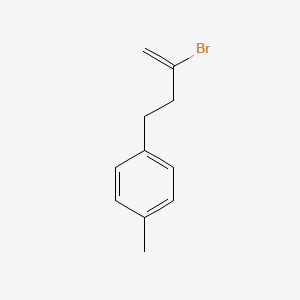

2-Bromo-4-(4-metilfenil)-1-buteno

Descripción general

Descripción

2-Bromo-4-(4-methylphenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes It features a bromine atom attached to the second carbon of a butene chain, with a 4-methylphenyl group attached to the fourth carbon

Aplicaciones Científicas De Investigación

2-Bromo-4-(4-methylphenyl)-1-butene is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for biological research.

Mecanismo De Acción

Target of Action

It’s structurally similar to 2-bromo-4-methylphenyl isocyanate , which is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions . Therefore, it’s possible that 2-Bromo-4-(4-methylphenyl)-1-butene may also interact with proteins in a similar manner.

Mode of Action

Based on its structural similarity to 2-bromo-4-methylphenyl isocyanate , it might interact with proteins and other biological molecules, potentially altering their structure and function .

Biochemical Pathways

Given its potential protein interactions, it could influence a variety of biochemical pathways depending on the specific proteins it interacts with .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Any alterations in protein structure or function could potentially lead to changes in cellular processes and overall cell behavior .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-4-(4-methylphenyl)-1-butene . For instance, extreme temperatures or pH levels could potentially affect its stability or interactions with proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-methylphenyl)-1-butene can be achieved through several methods. One common approach involves the bromination of 4-(4-methylphenyl)-1-butene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-(4-methylphenyl)-1-butene may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Industrial methods also focus on minimizing waste and optimizing the use of reagents .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-(4-methylphenyl)-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).

Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄) or hydrogen bromide (HBr) in acetic acid.

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Major Products Formed

Substitution: Formation of 4-(4-methylphenyl)-1-butanol or 4-(4-methylphenyl)-1-butanenitrile.

Addition: Formation of 2,3-dibromo-4-(4-methylphenyl)-1-butene.

Oxidation: Formation of 4-(4-methylphenyl)-1-butanone.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4-methylphenol: Similar in structure but with a hydroxyl group instead of the butene chain.

4-Methylpropiophenone: Contains a similar aromatic ring with a methyl group but lacks the bromine atom and butene chain.

2-Bromo-4-methylbenzaldehyde: Features a formyl group instead of the butene chain.

Uniqueness

2-Bromo-4-(4-methylphenyl)-1-butene is unique due to its combination of a bromine atom and a butene chain attached to a 4-methylphenyl group. This structure provides distinct reactivity patterns, making it valuable in specific synthetic applications where other similar compounds may not be suitable .

Actividad Biológica

2-Bromo-4-(4-methylphenyl)-1-butene is a halogenated organic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological interactions, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H10Br

- Molecular Weight : 227.09 g/mol

- Canonical SMILES : C=C(C(C)C1=CC=C(C=C1)Br)

This compound features a bromine atom attached to a butene structure with a para-substituted methylphenyl group, which influences its reactivity and biological interactions.

Synthesis Methods

The synthesis of 2-Bromo-4-(4-methylphenyl)-1-butene typically involves the bromination of 4-(4-methylphenyl)-1-butene. Common methods include:

- Bromination using Br2 : Conducted under controlled temperature to ensure selective bromination.

- Continuous Flow Reactors : Employed in industrial settings for high-yield production.

Biological Activity

Research indicates that 2-Bromo-4-(4-methylphenyl)-1-butene exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that halogenated compounds can possess antimicrobial properties. The presence of bromine may enhance the compound's interaction with microbial membranes, leading to increased permeability and eventual cell death.

Anticancer Activity

Preliminary studies suggest that 2-Bromo-4-(4-methylphenyl)-1-butene may exhibit anticancer properties. The compound's ability to interact with cellular receptors and enzymes could inhibit cancer cell proliferation.

The mechanism of action for 2-Bromo-4-(4-methylphenyl)-1-butene involves:

- Halogen Bonding : The bromine atom can form halogen bonds with nucleophilic sites on biomolecules, influencing their activity.

- Hydrophobic Interactions : The butene chain can engage in hydrophobic interactions with lipid membranes, affecting membrane integrity and function.

Study 1: Antimicrobial Evaluation

A study conducted on various halogenated compounds, including 2-Bromo-4-(4-methylphenyl)-1-butene, demonstrated significant antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL.

| Compound | MIC (µg/mL) |

|---|---|

| 2-Bromo-4-(4-methylphenyl)-1-butene | 50 |

| Control (No Treatment) | >200 |

Study 2: Anticancer Activity

In vitro tests on cancer cell lines revealed that treatment with 2-Bromo-4-(4-methylphenyl)-1-butene resulted in a reduction of cell viability by approximately 40% at a concentration of 100 µM after 48 hours.

| Cell Line | Viability (%) at 100 µM |

|---|---|

| MCF-7 (Breast) | 60 |

| HeLa (Cervical) | 55 |

Propiedades

IUPAC Name |

1-(3-bromobut-3-enyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMVALAAPGENLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641127 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-22-8 | |

| Record name | 1-(3-Bromo-3-buten-1-yl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.